molecular formula C15H19NO5 B3025619 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 593261-82-6

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B3025619
CAS No.: 593261-82-6
M. Wt: 293.31 g/mol
InChI Key: DJOFYKQPCZGBJX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxybenzoyl group and a carboxylic acid group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid typically involves the reaction of 2,6-dimethoxybenzoic acid with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:

  • 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxamide
  • 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-11-4-3-5-12(21-2)13(11)14(17)16-8-6-10(7-9-16)15(18)19/h3-5,10H,6-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFYKQPCZGBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353827
Record name 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593261-82-6
Record name 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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